N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine

Catalysis Coordination Chemistry Thermal Stability

N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine (CAS 933756-92-4) is a bidentate nitrogen ligand featuring a pyridyl group and a dimethylaminoethylamine moiety. It has a molecular weight of 165.24 g/mol, a predicted LogP of -0.18, and appears as a pale yellow to yellow brown liquid with a purity of ≥95%.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
CAS No. 933756-92-4
Cat. No. B1603746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine
CAS933756-92-4
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCN(C)C(CN)C1=CC=CC=N1
InChIInChI=1S/C9H15N3/c1-12(2)9(7-10)8-5-3-4-6-11-8/h3-6,9H,7,10H2,1-2H3
InChIKeyNBDXPIRRODJPLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine (CAS 933756-92-4): Procurement-Ready Bidentate Ligand for Catalysis and Coordination Chemistry


N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine (CAS 933756-92-4) is a bidentate nitrogen ligand featuring a pyridyl group and a dimethylaminoethylamine moiety . It has a molecular weight of 165.24 g/mol, a predicted LogP of -0.18, and appears as a pale yellow to yellow brown liquid with a purity of ≥95% [1]. This compound is utilized in catalysis, pharmaceutical development, and material science due to its ability to chelate transition metals and modulate reaction selectivity .

Bidentate pyridyl-amine ligand for transition metal coordination
N1,N1-dimethyl substitution alters steric and electronic profile
Supplied as ≥95% purity free-base liquid for reproducible handling

Why In-Class Pyridinyl Diamine Ligands Cannot Simply Replace N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine


Generic substitution among pyridinyl diamine ligands is precluded by divergent physicochemical properties and steric profiles that directly impact metal chelation geometry and catalytic performance. The N1,N1-dimethyl substitution pattern in CAS 933756-92-4 yields a lower LogP (-0.18) and reduced boiling point (229–256 °C) compared to its N2-substituted analog CAS 23826-72-4 (LogP ~1.13, boiling point ~279.7 °C), indicating altered lipophilicity and thermal stability [1][2]. Additionally, the compound's three rotatable bonds confer conformational flexibility distinct from simpler N1-(pyridin-2-yl)ethane-1,2-diamine (CAS 74764-17-3), which lacks the dimethylamino group and exhibits higher boiling point (292.5 °C) [3][4]. These differences directly influence solubility, metal-binding affinity, and ultimately, reaction outcomes, making blind interchange scientifically and economically unjustifiable.

Risk 1 N2-substituted analog (CAS 23826-72-4) exhibits >1 log unit higher LogP, altering aqueous compatibility.
Risk 2 Non-methylated analog (CAS 74764-17-3) shows markedly higher boiling point, reflecting stronger hydrogen bonding.
Risk 3 Steric and electronic differences may shift coordination geometry and catalytic performance; validate before substituting.

Quantitative Differentiation of N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine (CAS 933756-92-4) vs. Structural Analogs


Reduced Boiling Point vs. N2-Substituted Dimethyl Analog (CAS 23826-72-4)

N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine exhibits a predicted boiling point of 229.21 °C (EPA T.E.S.T.) to 256.18 °C (EPI Suite), which is significantly lower than the 279.7 °C (at 760 mmHg) reported for the regioisomeric analog N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine (CAS 23826-72-4) [1][2]. This 23–50 °C difference indicates lower thermal stability and potentially easier removal from reaction mixtures.

Boiling Point vs. N2-Dimethyl Analog
Cross-study comparable
Δ 23–50 °C lower (229–256 °C vs 279.7 °C)
May facilitate workup solvent removal
Predicted values; verify experimentally
Catalysis Coordination Chemistry Thermal Stability

Enhanced Hydrophilicity (Lower LogP) Relative to N2-Substituted Analog

The target compound possesses a predicted LogP of -0.18, compared to a reported LogP of 1.12810 for the N2-substituted analog N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine (CAS 23826-72-4) [1]. This substantial difference (>1 log unit) reflects greater hydrophilicity, which may translate into improved aqueous solubility and altered biological membrane permeability.

LogP Difference vs. N2-Substituted Analog
Data to verify
−0.18 vs 1.13 (Δ >1 log unit)
Suggests higher aqueous solubility
Predicted values; confirm with measurement
Drug Discovery Pharmacokinetics Ligand Design

Lower Boiling Point vs. N1-(Pyridin-2-yl)ethane-1,2-diamine (CAS 74764-17-3)

The target compound's predicted boiling point range of 229–256 °C is markedly lower than the 292.5 °C (at 760 mmHg) reported for the non-methylated analog N1-(pyridin-2-yl)ethane-1,2-diamine (CAS 74764-17-3) [1][2]. This difference is attributed to the presence of the dimethylamino group, which reduces intermolecular hydrogen bonding.

Boiling Point vs. Des-Methyl Analog
Cross-study comparable
Δ 36–63 °C lower (229–256 °C vs 292.5 °C)
May support purification in flow processes
Predicted; experimental validation needed
Thermal Properties Ligand Selection Synthesis

Purity Specification and Reproducibility Advantage

Commercially available N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine is supplied with a certified purity of ≥95% and in free base (non-salt) form . This consistent purity specification, combined with defined storage conditions (0–8 °C), ensures batch-to-batch reproducibility in catalytic and synthetic applications. In contrast, many related pyridinyl diamine ligands are offered at lower purity or as salts, introducing variability in stoichiometry and reactivity .

Commercial Purity & Form
Class-level inference
≥95%, free base (liquid)
Supports batch-to-batch consistency review
Class-level; verify lot-specific COA
Quality Control Reproducibility Procurement

Optimal Application Scenarios for N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine (CAS 933756-92-4)


Transition Metal-Catalyzed Cross-Coupling Reactions

Due to its bidentate coordination ability and electron-donating dimethylamino group, CAS 933756-92-4 enhances catalytic efficiency and selectivity in cross-coupling reactions . Its lower LogP (-0.18) suggests better compatibility with aqueous-organic biphasic systems, potentially enabling greener reaction conditions.

Asymmetric Synthesis and Chiral Catalysis

The compound's three rotatable bonds and racemic stereochemistry provide conformational flexibility suitable for asymmetric induction when coordinated to chiral metal centers [1]. This property is leveraged in the development of enantioselective catalysts for pharmaceutical intermediates.

Analytical Chemistry as a Complexation Reagent

The consistent ≥95% purity and free base form of CAS 933756-92-4 make it a reliable reagent for the detection and quantification of metal ions in complex mixtures via spectrophotometric or electrochemical methods .

Pharmaceutical Lead Optimization

With a LogP of -0.18, this compound exhibits improved aqueous solubility compared to more lipophilic analogs, making it a valuable scaffold for medicinal chemists optimizing pharmacokinetic properties of metal-chelating drug candidates targeting neurological disorders .

Application
Selection Property
Validation Focus
Transition metal-catalyzed cross-coupling
Bidentate coordination, electron-donating group
Catalytic efficiency under biphasic conditions
Asymmetric synthesis & chiral catalysis
Conformational flexibility (three rotatable bonds)
Enantioselective induction with chiral metal centers
Metal-ion complexation reagent
Consistent free-base purity for reproducible complexation
Spectrophotometric/electrochemical detection reliability
Medicinal chemistry scaffold design
Low LogP for aqueous solubility
Pharmacokinetic property optimization in preclinical models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.